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Compound of Interest

Compound Name: 1-Chloro-2-(1-phenylvinyl)benzene

Cat. No.: B1626169

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic
Building Block

1-Chloro-2-(1-phenylvinyl)benzene, identified by its CAS number 24892-81-7, is a
halogenated olefinic compound belonging to the 1,1-diarylethene family.[1][2][3] Its structure,
featuring a phenyl group and an ortho-chlorinated phenyl group attached to the same carbon of
a double bond, presents a unique combination of steric and electronic properties. This
arrangement makes it a molecule of significant interest in synthetic organic chemistry and drug
discovery.

The 1,1-diarylethene scaffold is a recurring motif in a variety of biologically active molecules.
The presence of the ortho-chloro substituent on one of the phenyl rings introduces a key site
for further functionalization and modulates the overall electronic nature and conformational
flexibility of the molecule. This guide provides a comprehensive technical overview of 1-
Chloro-2-(1-phenylvinyl)benzene, including its physicochemical properties, detailed synthetic
protocols, analytical characterization, and potential applications in the field of medicinal
chemistry.

Physicochemical Properties
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A clear understanding of a compound's physical and chemical properties is fundamental for its
application in research and development. The key properties of 1-Chloro-2-(1-
phenylvinyl)benzene are summarized in the table below.

Property Value Source
CAS Number 24892-81-7 [1]12113]
Molecular Formula C14H1:Cl [11[3]
Molecular Weight 214.69 g/mol [1][3]
IUPAC Name 1-chloro-2-(1-

phenylvinyl)benzene

1-chloro-2-(1-
Synonyms phenylethenyl)benzene, 1-(1-
(2-Chlorophenyl)vinyl)benzene

Not specified (likely a liquid or
Appearance ] )
low-melting solid)

Storage Sealed in dry, 2-8°C [2]

Synthesis of 1-Chloro-2-(1-phenylvinyl)benzene

The synthesis of 1,1-diarylethenes can be approached through several established
methodologies. For 1-Chloro-2-(1-phenylvinyl)benzene, the Wittig reaction stands out as a
primary and reliable method. An alternative approach, particularly relevant for sterically
hindered substrates, involves palladium-catalyzed cross-coupling reactions.

Primary Synthetic Route: The Wittig Reaction

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by
reacting a phosphorus ylide with an aldehyde or ketone. In the case of 1-Chloro-2-(1-
phenylvinyl)benzene, the logical precursors are 2-chlorobenzophenone and a methyl-
substituted phosphorus ylide.

The causality behind this choice lies in the high reliability and functional group tolerance of the
Wittig reaction. The reaction proceeds through a betaine intermediate to form a four-membered
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oxaphosphetane ring, which then collapses to yield the desired alkene and triphenylphosphine
oxide. The high thermodynamic stability of the P=0 bond in triphenylphosphine oxide is a major
driving force for this reaction.

Below is a detailed, step-by-step protocol for the synthesis, adapted from a procedure for the
analogous 3-chloro isomer.

Experimental Protocol: Wittig Olefination
Step 1: Preparation of the Phosphorus Ylide

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an
inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.2
equivalents).

Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) to a concentration of
approximately 0.25 M.

Cool the suspension to 0°C using an ice bath.

Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise to the vigorously stirring
suspension.

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at
room temperature for 30 minutes. The formation of the bright yellow ylide indicates a
successful reaction.

Step 2: Reaction with 2-Chlorobenzophenone

e In a separate flask, dissolve 2-chlorobenzophenone (1.0 equivalent) in a minimal amount of
anhydrous THF.

e Slowly add the solution of 2-chlorobenzophenone to the prepared ylide solution at room
temperature.

» Allow the reaction to stir overnight. Monitor the reaction progress by thin-layer
chromatography (TLC).
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Step 3: Work-up and Purification

e Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of ammonium chloride.

o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
o Combine the organic layers and wash with brine.

e Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by silica gel flash chromatography using a suitable eluent system
(e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Chloro-2-(1-
phenylvinyl)benzene.

Diagram of the Wittig Reaction Workflow:
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Caption: Conceptual workflow for synthesizing sterically hindered 1,1-diarylethenes.

Analytical Characterization

The structural confirmation of 1-Chloro-2-(1-phenylvinyl)benzene relies on a combination of
standard spectroscopic techniques. While specific spectra for this compound are not publicly
available in comprehensive databases, its structural features allow for the prediction of key
analytical data. Chemical suppliers confirm the availability of characterization data such as *H
NMR upon request. [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to be complex in the aromatic region
(approximately 7.0-7.5 ppm) due to the signals from the nine protons on the two phenyl
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rings. The two geminal protons of the vinyl group (=CHz) should appear as two distinct
singlets or a very narrow AB quartet in the region of 5.0-6.0 ppm. The ortho-substitution
pattern will lead to a characteristic splitting pattern for the protons on the chlorinated
benzene ring.

e 13C NMR: The carbon NMR spectrum should display 14 distinct signals corresponding to the
14 carbon atoms in the molecule, assuming no accidental overlap. The quaternary carbons
of the double bond will appear in the olefinic region (around 120-150 ppm), with the carbon
bearing the two phenyl groups being more downfield. The carbon atom attached to the
chlorine will also show a characteristic chemical shift.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak [M]*
would be observed at m/z 214. The presence of chlorine would be evident from the isotopic
peak [M+2]*" at m/z 216, with an intensity of approximately one-third of the molecular ion peak.
Key fragmentation pathways would likely involve the loss of a chlorine radical (CI') to give a
fragment at m/z 179, and the loss of a phenyl radical (CeHs") to give a fragment at m/z 137.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Chloro-2-(1-phenylvinyl)benzene would exhibit characteristic
absorption bands. These would include C-H stretching vibrations for the aromatic and vinyl
protons (around 3000-3100 cm~1), C=C stretching vibrations for the aromatic rings and the
vinyl group (in the range of 1450-1650 cm~1), and a C-Cl stretching vibration (typically in the
region of 1000-1100 cm~1).

Potential Applications in Drug Development and
Medicinal Chemistry

The 1,1-diarylethene scaffold is of considerable interest in medicinal chemistry. The
introduction of an ortho-chloro substituent, as in 1-Chloro-2-(1-phenylvinyl)benzene, provides
a handle for further synthetic modifications and can influence the molecule's biological activity
and pharmacokinetic properties.

While specific biological activities for 1-Chloro-2-(1-phenylvinyl)benzene are not extensively
documented, its structural class is associated with a range of therapeutic applications. For
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example, the related benzophenone scaffold is a ubiquitous structure in medicinal chemistry,
found in molecules with anticancer, anti-inflammatory, and antimicrobial activities.
[4]Furthermore, the synthesis of complex, sterically hindered molecules related to iso-
combretastatin A4, which possess potent anticancer properties, has been achieved using
methodologies applicable to ortho-substituted 1,1-diarylethylenes. [5] Therefore, 1-Chloro-2-(1-
phenylvinyl)benzene serves as a valuable starting material or intermediate for the synthesis
of novel drug candidates. Its ortho-chloro group can be utilized in cross-coupling reactions
(e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and explore structure-activity
relationships.

Diagram of Potential Synthetic Utility in Medicinal Chemistry:
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Caption: Potential of 1-Chloro-2-(1-phenylvinyl)benzene as a scaffold for generating
compound libraries for drug discovery.

Conclusion

1-Chloro-2-(1-phenylvinyl)benzene is a valuable chemical entity with significant potential as a
building block in organic synthesis and medicinal chemistry. Its synthesis is readily achievable
through established methods like the Wittig reaction, and its structure offers multiple avenues
for further chemical exploration. The insights provided in this guide aim to equip researchers
and drug development professionals with the necessary technical knowledge to effectively
utilize this compound in their scientific endeavors, paving the way for the discovery of novel
molecules with potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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